![molecular formula C8H4BrLiN2O3S B2791887 Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1909320-04-2](/img/structure/B2791887.png)

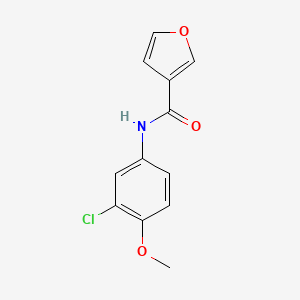

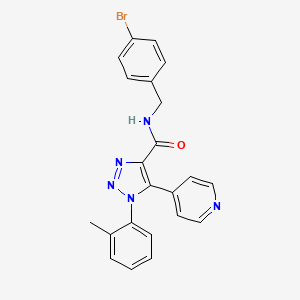

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives in a Stille coupling reaction . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously . The composite materials between polymers and Vulcan XC-72 carbon are prepared by in situ polymerization .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3S.Li/c9-5-2-1-4 (15-5)8-10-6 (14-11-8)3-7 (12)13;/h1-2H,3H2, (H,12,13);/q;+1/p-1 .Chemical Reactions Analysis

The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives . The cross-linked structure can be found in composites with the longer thiophene derivatives .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Lithium Ion Battery Technology

Lithium-ion batteries are widely used due to their high energy density, wide voltage range, long cycle period, and light weight . The compound could potentially be used in the development of these batteries, contributing to their efficiency and performance .

Membrane Separation Technology

The compound could play a role in membrane separation technology, which is a highly efficient and easy-to-operate process that has attracted attention among various lithium recycling technologies . This technology is used for the recycling and reuse of lithium resources from spent lithium-ion batteries .

Ion Selectivity Through Membranes

The compound could be used to further elucidate the mechanism of ion selectivity through membranes . Understanding this mechanism could help researchers achieve lithium ion separation more efficiently .

Lithium Recovery

As the demand for lithium increases due to the expansion of the lithium-ion battery market, the compound could be used in the development of technologies for lithium recovery .

Dehydration Process

The compound could potentially be used in the dehydration process of ions to reduce their volume to pass through channels with a small size .

Ion Intercalation

The compound could potentially be used in the development of technologies that increase the rate of ion intercalation . This could lead to more efficient energy storage systems .

Safety And Hazards

properties

IUPAC Name |

lithium;2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3S.Li/c9-5-2-1-4(15-5)8-10-6(14-11-8)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLNMWFJDUCADJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(SC(=C1)Br)C2=NOC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)